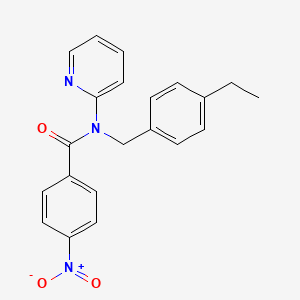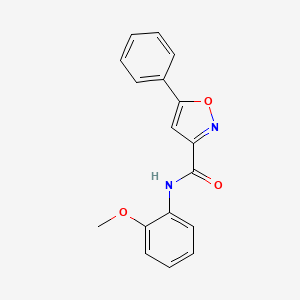
N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a tetrahydrophthalazinone core, and an acetamide linkage, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydrophthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydrophthalazinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical environments.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or cancer.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the tetrahydrophthalazinone core are likely critical for binding to these targets, influencing pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: can be compared with other acetamide derivatives and tetrahydrophthalazinone compounds.
N-(2,4-dichlorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-difluorophenyl)-2-(1-oxo-4-methyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The presence of the difluorophenyl group in This compound imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19F2N3O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H19F2N3O2/c23-15-10-11-19(18(24)12-15)25-20(28)13-27-22(29)17-9-5-4-8-16(17)21(26-27)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,25,28) |
InChI Key |
QYHODOQSGQVLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11368216.png)

![5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368226.png)
![2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11368242.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11368248.png)
![N-(3-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11368264.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11368275.png)
![2-(2,6-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11368279.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11368285.png)
![Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11368288.png)


